2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
CAS No.: 280773-17-3
VCID: VC3751846
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a chemical compound with the molecular formula CHClNO and a molecular weight of 277.70 g/mol. It is known by several synonyms, including Benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy-, and has the CAS number 280773-17-3 . Synthesis and PurificationThe synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide typically involves the reaction of 5-chloropyridin-2-amine with a suitable benzoyl chloride derivative in the presence of a base. The purification of this compound can be achieved through methods such as silica gel chromatography, which is commonly used for the separation and purification of organic compounds . Applications and Research Findings2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is noted for its potential applications in pharmaceutical research. It is associated with the metabolism of certain drugs, such as betrixaban, where it is identified as a metabolite (PRT062803) . The compound's specific biological activities or therapeutic uses are not widely documented in the available literature, but its structural features suggest potential interactions with biological targets. Safety and HandlingWhile specific safety data for 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is not extensively detailed, handling it requires standard precautions for organic compounds, including wearing protective clothing and working in a well-ventilated area. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety information . |
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CAS No. | 280773-17-3 |
Product Name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |
Molecular Formula | C13H12ClN3O2 |
Molecular Weight | 277.7 g/mol |
IUPAC Name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |
Standard InChI | InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) |
Standard InChIKey | GCCIHZVIPXGAPR-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl |
PubChem Compound | 21906241 |
Last Modified | Aug 16 2023 |
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